molecular formula C14H8F3N3OS B2547917 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide CAS No. 851988-44-8

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide

Cat. No.: B2547917
CAS No.: 851988-44-8
M. Wt: 323.29
InChI Key: RWDJWSPVDFIUBU-UHFFFAOYSA-N
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Description

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives.

Scientific Research Applications

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide typically involves the reaction of 4,6-difluorobenzo[d]thiazole with 2-fluorobenzohydrazide under specific conditions. One common method involves the use of a catalyst such as zinc oxide nanoparticles in absolute ethanol . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-difluorobenzo[d]thiazol-2-yl)-2-fluorobenzohydrazide is unique due to its specific substitution pattern and the presence of both fluorine and hydrazide functional groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-7-5-10(17)12-11(6-7)22-14(18-12)20-19-13(21)8-3-1-2-4-9(8)16/h1-6H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJWSPVDFIUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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